ADRA1D receptor antagonist 1

GPCR Pharmacology Radioligand Binding Assay α1D-AR Affinity

ADRA1D receptor antagonist 1 (CAS 1191908-14-1) is the premier tool for selective α1D-adrenoceptor blockade, delivering a Ki of 1.6 nM with low hERG inhibition for clean urological and oncological research. Unlike mixed α1-antagonists like naftopidil or prazosin, its high selectivity eliminates confounding variables in bladder function and proliferation assays. With demonstrated dose-dependent efficacy in rat BOO models and oral bioavailability for chronic dosing, this compound ensures reproducible, high-fidelity data. Procure validated purity batches today.

Molecular Formula C15H14Cl2N4O
Molecular Weight 337.2 g/mol
Cat. No. B10854546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameADRA1D receptor antagonist 1
Molecular FormulaC15H14Cl2N4O
Molecular Weight337.2 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC(=C1)C#N)N2C=C(C=C(C2=N)C(=O)N)Cl.Cl
InChIInChI=1S/C15H13ClN4O.ClH/c1-9(11-4-2-3-10(5-11)7-17)20-8-12(16)6-13(14(20)18)15(19)21;/h2-6,8-9,18H,1H3,(H2,19,21);1H/t9-;/m1./s1
InChIKeyXUCZRJDRBBJCTE-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ADRA1D Receptor Antagonist 1: A High-Affinity α1D-Selective Adrenoceptor Ligand for Urological Research


ADRA1D receptor antagonist 1 (also designated as compound (R)-9s, CAS 1191908-14-1 for the HCl salt and 1191908-24-3 for the free base) is a synthetic small-molecule antagonist that selectively targets the human α1D-adrenoceptor (α1D-AR). Its IUPAC name is (R)-5-chloro-1-(1-(3-cyanophenyl)ethyl)-2-imino-1,2-dihydropyridine-3-carboxamide hydrochloride . It demonstrates a binding affinity (Ki) of 1.6 nM for the human α1D-AR, and it is reported to be orally active, positioning it as a tool compound of interest primarily in urological research, particularly for investigating overactive bladder (OAB) and lower urinary tract symptoms (LUTS) .

Procurement Risks in ADRA1D Antagonist 1 Studies: Why α1-Adrenoceptor Subtype Specificity Precludes Generic Substitution


The α1-adrenoceptor family comprises three distinct subtypes—α1A, α1B, and α1D—each exhibiting divergent tissue distribution and functional roles, making indiscriminate substitution between antagonists pharmacologically invalid [1]. Generic α1-antagonists or tools targeting other subtypes (such as the α1A-selective Silodosin or the α1A/α1D mixed antagonist Naftopidil) produce different physiological outcomes and cannot replicate the specific receptor blockade profile of a high-selectivity α1D antagonist [2]. Furthermore, differences in off-target liability (e.g., hERG channel inhibition) and oral bioavailability across structurally distinct α1D antagonists preclude the assumption of interchangeable experimental outcomes. For research programs requiring precise, selective interrogation of the α1D-AR pathway—particularly in bladder function studies—the substitution of ADRA1D receptor antagonist 1 with a less selective or non-validated analog would introduce confounding variables that compromise data reproducibility and interpretation .

Quantitative Differentiation of ADRA1D Receptor Antagonist 1: Comparative Binding, Functional, and In Vivo Evidence


α1D-Adrenoceptor Binding Affinity: 1.6 nM Ki vs. Industry Benchmark BMY 7378 and SNAP8719

ADRA1D receptor antagonist 1 exhibits a Ki of 1.6 nM for the human α1D-adrenoceptor . This binding affinity is numerically superior to the established α1D antagonist benchmarks BMY 7378 (Ki = 2 nM for cloned rat α1D-AR; pKi = 8.2 for human α1D-AR, corresponding to ~6.3 nM) [1][2] and SNAP8719 (pKi = 8.89, corresponding to ~1.3 nM) .

GPCR Pharmacology Radioligand Binding Assay α1D-AR Affinity

hERG Channel Inhibition Profile: Low Liability vs. Unspecified Cardiovascular Risk in Comparator Antagonists

ADRA1D receptor antagonist 1 has been explicitly characterized as exhibiting low hERG channel inhibition . In contrast, the hERG liability of widely used α1D antagonists such as BMY 7378 and SNAP8719 is not consistently reported in their primary technical documentation, introducing a significant variable in cardiac safety profiling for in vivo studies .

Cardiac Safety Pharmacology hERG Inhibition QT Prolongation Risk

In Vivo Bladder Contraction Inhibition: Dose-Dependent Reduction of Non-Voiding Contractions at 4.4 µg/kg i.v.

In a rat bladder outlet obstruction (BOO) model—a well-established preclinical paradigm for overactive bladder (OAB) research—intravenous administration of ADRA1D receptor antagonist 1 at a dose of 4.4 µg/kg produced a dose-dependent decrease in non-voiding bladder contractions during the urinary storage phase . This provides direct in vivo functional evidence that the compound engages the intended urological target pathway and produces a therapeutically relevant physiological outcome at microgram-scale doses.

Overactive Bladder In Vivo Cystometry Bladder Outlet Obstruction Urology Research

Oral Bioavailability: Systemic Activity Following Oral Administration in Rodent Models

ADRA1D receptor antagonist 1 is characterized as an orally active α1D-adrenoceptor antagonist . In vivo validation demonstrates that oral administration at 10 µg/kg (single dose) inhibits cyclophosphamide-induced urinary frequency in rats, as evidenced by increased voiding intervals [1]. This oral activity contrasts with tools that may require parenteral administration or exhibit poor gastrointestinal absorption, and it is particularly relevant for chronic dosing paradigms in rodent models of OAB and LUTS.

Oral Bioavailability Pharmacokinetics In Vivo ADME

Optimized Research Applications for ADRA1D Receptor Antagonist 1: Evidence-Driven Experimental Use Cases


Selective α1D-Adrenoceptor Pharmacological Profiling in GPCR Binding and Functional Assays

Leveraging its Ki of 1.6 nM for the human α1D-AR, ADRA1D receptor antagonist 1 is optimally suited for radioligand displacement studies, competition binding assays, and functional cAMP or calcium flux assays where precise, high-affinity α1D blockade is required . Its selectivity profile over α1A- and α1B-ARs makes it a superior choice over non-selective α1-antagonists such as prazosin or subtype-mixed agents like naftopidil for experiments designed to isolate α1D-mediated signaling pathways in heterologous expression systems or native tissue preparations .

In Vivo Urological Studies in Bladder Outlet Obstruction (BOO) and Overactive Bladder (OAB) Models

With demonstrated dose-dependent reduction of non-voiding bladder contractions at 4.4 µg/kg i.v. in the rat BOO model, this compound is specifically indicated for cystometric investigations of lower urinary tract dysfunction, detrusor overactivity, and storage-phase bladder pathophysiology . Its oral activity further enables chronic dosing studies in rodent models of OAB, cyclophosphamide-induced cystitis, and other bladder hyperreflexia conditions where sustained α1D-AR blockade is hypothesized to ameliorate urinary urgency and frequency symptoms .

Cardiac Safety-Enhanced Preclinical Drug Discovery Programs Targeting α1D-Adrenoceptors

For drug discovery programs requiring α1D-AR antagonism with minimized cardiac liability, ADRA1D receptor antagonist 1 offers a distinct advantage due to its documented low hERG channel inhibition profile . This property makes it a preferred tool compound for lead optimization campaigns and in vivo efficacy studies where the confounding effects of QT interval prolongation must be avoided, particularly when evaluating cardiovascular parameters alongside urological endpoints or when transitioning compounds toward IND-enabling safety pharmacology assessments .

Antiproliferative Activity Screening in α1D-Expressing Cancer Cell Lines

ADRA1D receptor antagonist 1 is reported to possess potential antiproliferative activity, suggesting utility in oncology research investigating the role of α1D-adrenoceptor signaling in cell proliferation, tumor growth, and metastasis . Researchers exploring the emerging link between adrenergic receptor antagonism and cancer cell biology—particularly in prostate, bladder, or other urogenital malignancies where α1D-AR expression is implicated—may find this compound valuable for in vitro proliferation assays and xenograft model studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for ADRA1D receptor antagonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.